tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate
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Overview
Description
“tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate” is a chemical compound with the molecular formula C12H17BrN2O2S . It is used in scientific research and has potential applications in drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and its molecular formula, C12H17BrN2O2S. It contains a thiazolo[5,4-d]azepine ring, which is a seven-membered ring with four carbon atoms, two nitrogen atoms, and one sulfur atom. This ring is substituted at the 2-position with a bromine atom and at the 6-position with a carboxylate group .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, such as the work by Shatsauskas et al. (2017), explores the creation of complex molecules through reactions of simpler compounds in the presence of catalysts like potassium tert-butoxide. These processes are foundational in the development of new pharmaceuticals, materials, and chemical probes (Shatsauskas et al., 2017).
Development of Solid-Phase Synthesis Methods
Boeglin et al. (2007) developed a solid-phase strategy for synthesizing benzazepine derivatives, highlighting the importance of such methods in efficiently producing libraries of compounds for drug discovery. This approach facilitates the rapid generation of diverse molecules for screening against various biological targets, showcasing the relevance of solid-phase synthesis techniques in modern pharmaceutical research (Boeglin et al., 2007).
Characterization and Analysis of New Compounds
Çolak et al. (2021) characterized new compounds using techniques like X-ray crystallography and DFT analyses, providing detailed insights into the molecular and crystal structures of synthesized molecules. Such analyses are crucial for understanding the properties of new chemical entities and their potential applications in various fields, including pharmaceuticals, materials science, and catalysis (Çolak et al., 2021).
Practical Synthesis for Drug Development
Ikemoto et al. (2005) reported on the practical synthesis of an orally active CCR5 antagonist, illustrating the application of synthetic chemistry in the development of therapeutic agents. This work exemplifies how chemical synthesis is directly applied to create molecules with potential for treating diseases, highlighting the critical role of synthetic chemistry in drug development (Ikemoto et al., 2005).
Exploration of New Heterocyclic Systems
Yagodkina et al. (2017) explored the synthesis of new heterocyclic systems, demonstrating the ongoing research into expanding the diversity of chemical structures available for study and application. Discovering new chemical structures broadens the scope of compounds available for pharmaceutical development and other applications, underscoring the importance of continuous exploration in chemistry (Yagodkina et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 2-bromo-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPOCQZUOREPHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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